

ES9-17: A Chemical Probe for Elucidating Clathrin Heavy Chain Function

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Compound of Interest

Compound Name: ES9-17

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clathrin-mediated endocytosis (CME) is a fundamental cellular process in eukaryotes, responsible for the internalization of a wide array of cargo from the plasma membrane. A key protein in this intricate machinery is the clathrin heavy chain (CHC), which, along with the clathrin light chain, forms the characteristic triskelion structure that polymerizes to form the clathrin coat of nascent vesicles. Given its central role, the targeted modulation of CHC function presents a powerful strategy for dissecting the mechanisms of CME and for the development of novel therapeutics. **ES9-17** has emerged as a valuable chemical probe for this purpose. It is a derivative of endosidin9 (ES9) that has been chemically optimized to inhibit CHC function without the off-target effects associated with its parent compound.^{[1][2][3]} This technical guide provides a comprehensive overview of **ES9-17**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

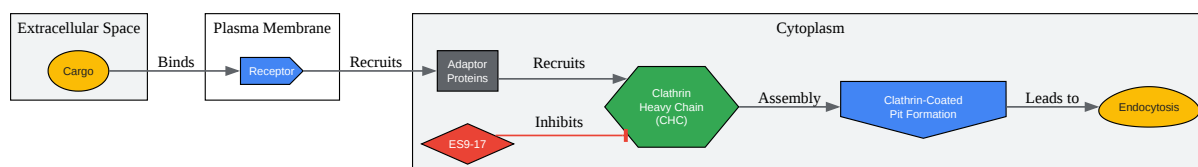
The following tables summarize the key quantitative data reported for **ES9-17**, facilitating a clear comparison of its activity across different experimental systems.

Parameter	Value	Cell Type/System	Assay	Reference
EC50	13 μ M	Arabidopsis thaliana root epidermal cells	FM4-64 uptake inhibition	[4][5]
EC50	17.2 μ M	HeLa cells	Transferrin uptake inhibition	[6]
EC50	123 \pm 1.13 μ M	Arabidopsis PSB-D cell cultures	Isothermal dose-response fluorescence cellular thermal shift assay (ITDRFCETSA)	[7]

Table 1: Potency of **ES9-17** in Cellular Assays. This table highlights the effective concentrations of **ES9-17** required to inhibit clathrin-mediated endocytosis in both plant and human cells, as well as its binding affinity to its target, the clathrin heavy chain.

Mechanism of Action

ES9-17 functions as a direct inhibitor of the clathrin heavy chain.[1][4] Structural studies have revealed that its parent compound, ES9, binds to the N-terminal domain (nTD) of CHC.[7][8] This binding is thought to interfere with the protein-protein interactions necessary for the proper assembly and function of the clathrin coat, thereby inhibiting the formation of clathrin-coated vesicles and subsequent endocytosis.[7] **ES9-17**, as an analog of ES9, is presumed to share this mechanism of action, offering a more specific tool for studying CHC-dependent processes due to the lack of undesirable side effects like cytoplasmic acidification that were observed with ES9.[1][9]



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Figure 1: Mechanism of **ES9-17** Action. This diagram illustrates how **ES9-17** inhibits clathrin-mediated endocytosis by directly targeting the clathrin heavy chain (CHC), thereby preventing the formation of clathrin-coated pits.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of **ES9-17**.

FM4-64 Uptake Assay in *Arabidopsis thaliana*

This protocol is used to visualize and quantify the effect of **ES9-17** on endocytosis in plant cells using the lipophilic styryl dye FM4-64.

Materials:

- *Arabidopsis thaliana* seedlings (5-7 days old)
- **ES9-17** (stock solution in DMSO)
- FM4-64 dye (stock solution in DMSO)
- Liquid 1/2 Murashige and Skoog (MS) medium
- Confocal microscope

Procedure:

- Prepare a working solution of **ES9-17** in liquid 1/2 MS medium at the desired concentration (e.g., 30 μ M). Include a DMSO control.
- Incubate the Arabidopsis seedlings in the **ES9-17** working solution or DMSO control for 30 minutes at room temperature.
- Add FM4-64 dye to the medium to a final concentration of 2-4 μ M.
- Incubate the seedlings for an additional 5-10 minutes.
- Wash the seedlings twice with fresh liquid 1/2 MS medium to remove excess dye.
- Mount the seedlings on a microscope slide in a drop of 1/2 MS medium.
- Image the root epidermal cells using a confocal microscope. Excite the FM4-64 dye with a 514 nm or 561 nm laser and collect the emission between 600-700 nm.
- Quantify the intracellular fluorescence intensity relative to the plasma membrane fluorescence to determine the extent of endocytosis inhibition.

Transferrin Uptake Assay in HeLa Cells

This protocol assesses the inhibitory effect of **ES9-17** on CME in mammalian cells by tracking the internalization of fluorescently labeled transferrin.

Materials:

- HeLa cells
- **ES9-17** (stock solution in DMSO)
- Alexa Fluor-conjugated Transferrin (Tfn-AF)
- Serum-free cell culture medium
- 4% Paraformaldehyde (PFA) in PBS

- Fluorescence microscope or flow cytometer

Procedure:

- Plate HeLa cells on coverslips or in multi-well plates and grow to 70-80% confluency.
- Wash the cells with serum-free medium.
- Pre-treat the cells with **ES9-17** at the desired concentration (e.g., 30 μ M) or a DMSO control in serum-free medium for 30 minutes at 37°C.
- Add Tfn-AF (e.g., 25 μ g/mL) to the medium and incubate for 15-30 minutes at 37°C to allow for internalization.
- To stop uptake, place the cells on ice and wash them three times with ice-cold PBS.
- Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Mount the coverslips on slides with mounting medium or resuspend the cells for flow cytometry analysis.
- Image the cells using a fluorescence microscope or quantify the fluorescence intensity per cell using a flow cytometer.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate the direct binding of a small molecule to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Materials:

- Cells or tissue expressing the target protein (CHC)
- **ES9-17** (stock solution in DMSO)
- Lysis buffer (e.g., PBS with protease inhibitors)

- PCR tubes or plates
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Anti-CHC antibody

Procedure:

- Treat the cells or tissue lysate with **ES9-17** or a DMSO control for a specified time.
- Aliquot the treated samples into PCR tubes or a PCR plate.
- Heat the samples to a range of temperatures using a thermal cycler (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.
- Lyse the cells (if not already lysed) and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Collect the supernatant containing the soluble protein fraction.
- Analyze the amount of soluble CHC in each sample by SDS-PAGE and Western blotting using an anti-CHC antibody.
- Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of **ES9-17** indicates direct binding.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another method to identify the protein target of a small molecule. The principle is that a protein bound to a small molecule will be protected from proteolysis.

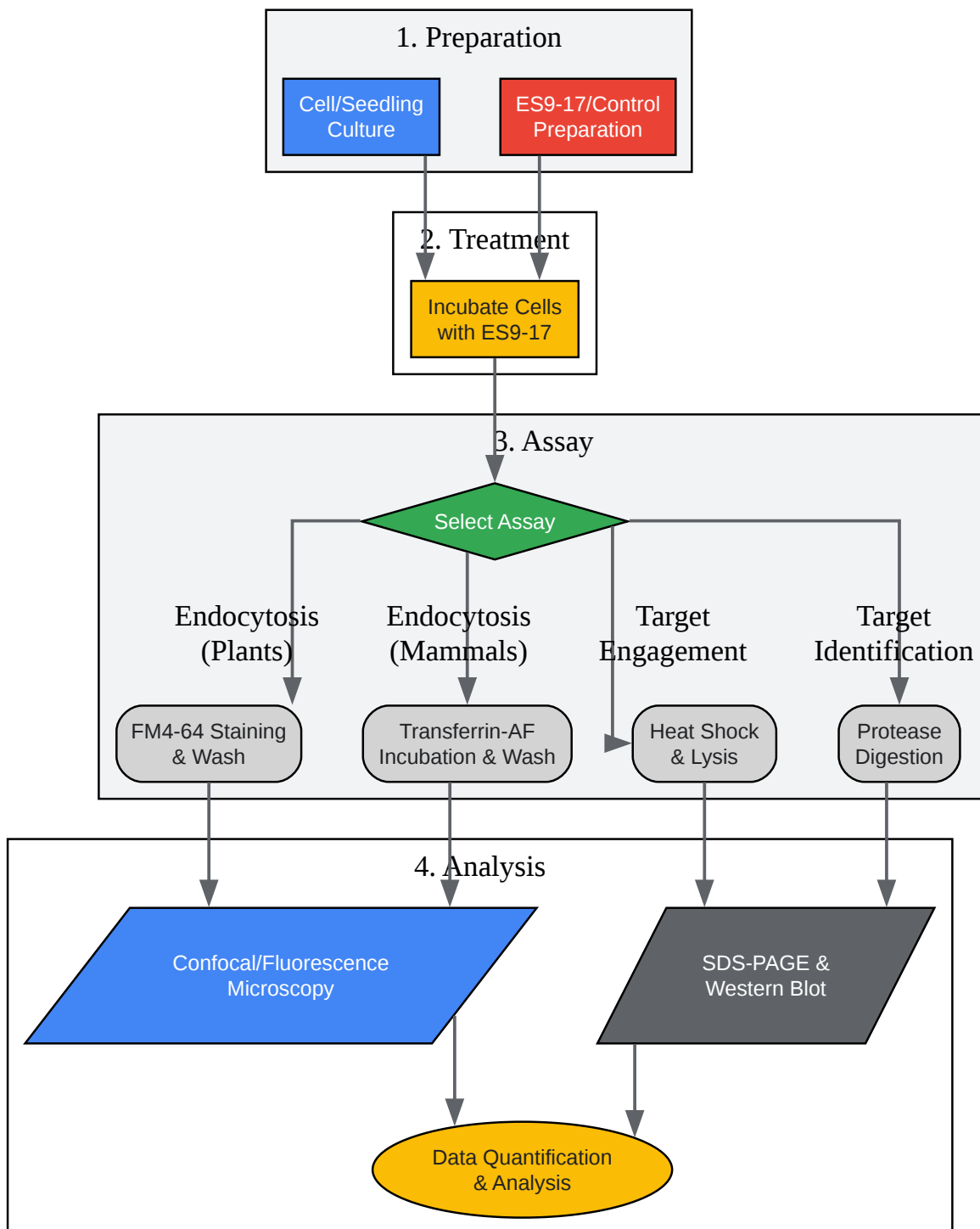
Materials:

- Cell lysate

- **ES9-17** (stock solution in DMSO)
- Protease (e.g., thermolysin or pronase)
- SDS-PAGE and Western blotting reagents
- Anti-CHC antibody

Procedure:

- Incubate the cell lysate with **ES9-17** or a DMSO control.
- Add a protease to the lysates and incubate for a specific time to allow for digestion. The optimal protease concentration and incubation time should be determined empirically.
- Stop the digestion by adding a protease inhibitor or by boiling the samples in SDS-PAGE loading buffer.
- Separate the protein fragments by SDS-PAGE.
- Perform a Western blot using an anti-CHC antibody to detect the full-length, protected protein.
- An increase in the amount of full-length CHC in the **ES9-17**-treated sample compared to the control indicates that **ES9-17** binds to and protects CHC from proteolytic degradation.



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Figure 2: General Experimental Workflow. This flowchart outlines the typical steps involved in using **ES9-17** to investigate clathrin heavy chain function, from cell preparation and treatment to the selection of an appropriate assay and subsequent data analysis.

Conclusion

ES9-17 is a specific and potent chemical probe for the investigation of clathrin heavy chain function. Its ability to acutely and reversibly inhibit CME in both plant and mammalian systems makes it a versatile tool for cell biologists and researchers in drug discovery.[1][7] The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of **ES9-17** in elucidating the complex roles of CHC in cellular physiology and disease. The continued application of this probe is expected to yield further insights into the molecular intricacies of clathrin-mediated processes.

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